5-Bromo-2-ethoxy-3-methylpyridine

Descripción general

Descripción

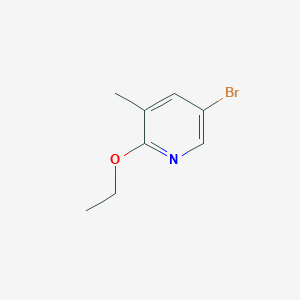

5-Bromo-2-ethoxy-3-methylpyridine: is a chemical compound with the molecular formula C8H10BrNO and a molecular weight of 216.08 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position, an ethoxy group at the 2nd position, and a methyl group at the 3rd position of the pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethoxy-3-methylpyridine can be achieved through several methods. One common method involves the bromination of 2-ethoxy-3-methylpyridine using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a specific temperature to ensure the selective bromination at the 5th position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 5-Bromo-2-ethoxy-3-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products Formed:

Substitution Products: Various substituted pyridines depending on the nucleophile used.

Coupling Products: Biaryl compounds with diverse functional groups.

Oxidation Products: Pyridine derivatives with oxidized functional groups.

Aplicaciones Científicas De Investigación

Organic Synthesis

5-Bromo-2-ethoxy-3-methylpyridine serves as a versatile intermediate in organic synthesis. It can be utilized in various reactions, including:

- Suzuki Coupling Reactions : This compound can participate in palladium-catalyzed Suzuki cross-coupling reactions to synthesize novel pyridine derivatives. These derivatives have been explored for their potential applications in pharmaceuticals and materials science .

- Synthesis of Bioactive Compounds : The compound acts as a precursor for synthesizing other biologically active molecules, particularly those targeting specific enzymes or pathways involved in disease processes. Its ability to modify biological activity makes it valuable in medicinal chemistry.

Research indicates that this compound interacts with various biological systems, particularly through enzyme modulation:

- Inhibition of Kinases : Studies have demonstrated that this compound exhibits inhibitory activity against specific kinases involved in cancer progression. This positions it as a candidate for further development in targeted cancer therapies.

- Inflammatory Response Modulation : The compound has been shown to affect the p38α mitogen-activated protein kinase pathway, which plays a critical role in inflammatory responses. This interaction may lead to alterations in cellular signaling pathways, gene expression, and metabolic processes.

Antibiotic Development

Research focusing on the biosynthesis pathways of antibiotics has identified this compound as a crucial intermediate. Its structural characteristics may contribute to the development of new antibiotics, particularly in combating antibiotic resistance.

Environmental Applications

The compound's chemical properties also suggest potential applications in environmental chemistry, particularly in the degradation of pollutants or as a reagent for environmental monitoring due to its ability to form stable complexes with various metals .

Case Study 1: Inhibition of Cancer Kinases

A study highlighted the compound's effectiveness as an inhibitor of certain kinases involved in cancer cell proliferation. This finding supports its potential use in developing targeted therapies aimed at specific cancer types.

Case Study 2: Antibiotic Resistance

Research into the biosynthetic pathways of streptonigrin revealed that compounds similar to this compound are essential intermediates. This suggests their importance in developing new strategies to combat antibiotic resistance.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-ethoxy-3-methylpyridine depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations to form desired products. In biological systems, its effects are determined by its interaction with molecular targets such as enzymes or receptors. The exact pathways and targets involved can vary based on the specific context of its use .

Comparación Con Compuestos Similares

5-Bromo-2-methylpyridine: Similar structure but lacks the ethoxy group.

2-Ethoxy-3-methylpyridine: Similar structure but lacks the bromine atom.

5-Bromo-2-ethoxypyridine: Similar structure but lacks the methyl group.

Uniqueness: 5-Bromo-2-ethoxy-3-methylpyridine is unique due to the combination of bromine, ethoxy, and methyl groups on the pyridine ring. This unique substitution pattern imparts specific chemical properties and reactivity, making it valuable in various synthetic and research applications .

Actividad Biológica

5-Bromo-2-ethoxy-3-methylpyridine is a brominated pyridine derivative with significant biological activity, particularly in the context of enzyme interactions and metabolic pathways. This article explores its biochemical properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : CHBrN O

- Molecular Weight : 216.08 g/mol

This compound features a bromine atom at the 5-position, an ethoxy group at the 2-position, and a methyl group at the 3-position of the pyridine ring, which contributes to its unique reactivity and biological interactions.

This compound primarily acts through:

- Enzyme Interactions : It has been shown to interact with p38α mitogen-activated protein kinase (MAP kinase), which plays a crucial role in inflammatory responses. The compound's binding to this enzyme alters cellular signaling pathways, affecting gene expression and metabolism .

- Biochemical Pathways : The compound is involved in various biochemical pathways, often acting as a precursor in the synthesis of biologically active molecules. Its bromine substituent enhances its reactivity in cross-coupling reactions, facilitating the formation of complex organic structures.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting p38α MAP kinase activity. This inhibition leads to reduced production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

Cellular Effects

The compound influences several cellular processes:

- Gene Expression : By modulating MAP kinase signaling pathways, it affects the transcription of genes involved in inflammation and cell proliferation.

- Metabolic Pathways : It participates in metabolic processes by interacting with various enzymes and cofactors.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study on Enzyme Interaction | Demonstrated that this compound inhibits p38α MAP kinase activity, leading to decreased inflammatory responses in vitro. |

| Dosage Effects in Animal Models | Lower doses effectively inhibited enzyme activity without significant adverse effects, while higher doses showed diminishing returns due to potential toxicity. |

| Synthesis Applications | Used as a building block for synthesizing more complex molecules, including pharmaceutical agents and agrochemicals. |

Stability and Degradation

The stability of this compound under laboratory conditions has been noted. However, its biological activity may decrease over time due to degradation processes. Continuous monitoring of its stability is essential for applications requiring prolonged exposure.

Propiedades

IUPAC Name |

5-bromo-2-ethoxy-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-3-11-8-6(2)4-7(9)5-10-8/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXFWKLSNMFKSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406215 | |

| Record name | 5-bromo-2-ethoxy-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610279-03-3 | |

| Record name | 5-bromo-2-ethoxy-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.